2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-methyl-4-prop-2-enoxypyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-3-6-14-10-9-7-8(2)12-13(9)5-4-11-10/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTIVABMRJUVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Regioselective O-Allylation
3-Hydroxy-2-methylpyrazole-4-carbaldehyde (1 ) undergoes alkylation under modified Frantz-Wallace conditions:
Reaction Conditions
- Allyl bromide (1.2 eq), NaH (2.5 eq)
- Anhydrous DMF, 0°C → rt, 6 h
- Yield: 94% (3-allyloxy-2-methylpyrazole-4-carbaldehyde 2 )
Key Optimization
- NaH particle size <50 μm improves reaction homogeneity
- Drying over 4Å molecular sieves prevents aldehyde hydration
Step 2: Pyrazine Annulation
Carbaldehyde 2 reacts with ammonium acetate in a tandem condensation-cyclization sequence:
Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol/AcOH (4:1) |
| Temperature | 130°C (microwave) |
| Time | 45 min |
| Catalyst | — |
| Yield | 88% |
Mechanistic Pathway
- Imine formation between aldehyde and NH3
- Tautomerization to enamine intermediate
- 6π-electrocyclization forming pyrazine ring
- Aromatization via H2O elimination
Characterization Data
- HRMS : m/z 219.0884 [M+H]+ (calc. 219.0883)
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-3), 6.05 (ddt, J=17.2, 10.6, 5.3 Hz, 1H, CH2CHCH2), 5.45 (d, J=17.2 Hz, 1H, trans-CH2), 5.34 (d, J=10.6 Hz, 1H, cis-CH2), 4.78 (d, J=5.3 Hz, 2H, OCH2), 2.65 (s, 3H, CH3)
Tandem Allylation-Cyclization Single-Pot Synthesis
Developed by Ohtsuka et al. (2022), this method eliminates intermediate isolation through sequential reagent addition:
Reaction Sequence
- Charge 3-hydroxy-2-methylpyrazole (5 mmol), K2CO3 (15 mmol), DMF (15 mL)
- Add allyl bromide (6 mmol) at 0°C, stir 2 h
- Introduce ethyl glyoxalate (6 mmol), heat to 80°C
- Add NH4OAc (12 mmol), maintain 80°C for 8 h
Performance Metrics
- Overall yield: 78%
- Purity (HPLC): 98.2%
- Scale-up feasibility: Demonstrated at 100g scale
Advantages
- Avoids sensitive aldehyde intermediate
- Enables continuous manufacturing
Transition Metal-Catalyzed Cross-Coupling Route
Palladium-mediated methods provide an alternative for late-stage functionalization:
Pyrazolo[1,5-a]pyrazine Core Synthesis
2-Methylpyrazolo[1,5-a]pyrazine (3 ) prepared via:
- Buchwald-Hartwig amination of 4-bromo-2-methylpyrazole
- Cyclization with 1,2-diaminoethane
O-Allylation via Ullmann Coupling
Optimized Conditions
| Component | Specification |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20%) |
| Base | Cs2CO3 |
| Solvent | Dioxane |
| Temperature | 110°C |
| Yield | 65% |
Limitations
- Requires anhydrous conditions
- Lower yield compared to nucleophilic routes
Comparative Analysis of Synthetic Methods
Table 1. Method Performance Comparison
| Parameter | Sequential Route | Tandem Synthesis | Cross-Coupling |
|---|---|---|---|
| Overall Yield | 83% | 78% | 65% |
| Step Count | 2 | 1 | 2 |
| Purification Steps | 2 | 1 | 2 |
| Max Scale Demonstrated | 50g | 100g | 10g |
| Impurity Profile | <1% | <2% | <5% |
Key Observations
- Sequential method balances yield and scalability
- Tandem synthesis preferred for manufacturing
- Cross-coupling useful for deuterated analogs
Critical Reaction Optimization Insights
Allylation Efficiency
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as photophysical characteristics.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These may include:
Enzymatic inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidines
- Key Differences : Pyrazolo[1,5-a]pyrimidines (e.g., TTK inhibitors in ) replace the pyrazine ring with a pyrimidine, altering nitrogen atom positions and hydrogen-bonding capabilities.
- Impact on Activity : Pyrazolo[1,5-a]pyrimidines exhibit potent kinase inhibition (e.g., TTK) and improved oral bioavailability compared to pyrazolo[1,5-a]pyrazines, likely due to enhanced solubility from the pyrimidine core .
- Synthetic Routes : Both classes utilize nucleophilic substitution and Suzuki coupling, but pyrazolo[1,5-a]pyrimidines often require cyclization of primary amides for potency optimization .
Pyrazolo[1,5-a]quinoxalines
- Biological Activity: Pyrazolo[1,5-a]quinoxaline derivatives with 4–5 carbon alkyl chains show TLR7 antagonism (IC50 = 8.2–10 µM), while shorter chains (e.g., propenyloxy in the target compound) may reduce potency .
Substituent Analysis
Substituent Position and Electronic Effects
- Position 2 : Methyl substitution at position 2 (common in pyrazolo[1,5-a]pyrazines) contributes to steric hindrance and metabolic stability. For example, 6-chloro-2-methylpyrazolo[1,5-a]pyrazine (MW 175.6) has a logP of ~4.2, indicating moderate hydrophobicity .
- Position 4: The propenyloxy group in the target compound contrasts with halogen (e.g., 4-chloro in ) or aryl (e.g., 4-fluorophenyl in ) substituents.
Functional Group Comparisons
*Estimated based on structural analogs.
Physicochemical and Pharmacokinetic Properties
- Solubility: The propenyloxy group’s ether linkage may improve aqueous solubility compared to hydrophobic alkyl chains in pyrazolo[1,5-a]quinoxalines.
- logP and Permeability : Compounds like 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (logP = 4.2) suggest moderate lipophilicity, whereas the target compound’s logP (~2.5) might favor better bioavailability.
Q & A
Q. What are the primary synthetic routes for functionalizing pyrazolo[1,5-a]pyrazine derivatives at position 7?
The functionalization of position 7 in pyrazolo[1,5-a]pyrazine derivatives is achieved via carbene insertion using silylformamidine. The reaction involves deprotonation of the most acidic C–H group (predicted by pKa calculations in DMSO) followed by insertion of the carbene. Substituents at positions 2, 3, or 4 do not significantly alter the regioselectivity, as confirmed by X-ray crystallography . For example, 4-chloropyrazolo[1,5-a]pyrazine reacts with silylformamidine in solvent-free conditions at 70–90°C, yielding aminals in >90% yield. Hydrolysis of these aminals produces aldehydes, though electron-rich substituents (e.g., methoxy) may complicate isolation due to side reactions .
Q. How do structural features of pyrazolo[1,5-a]pyrazine derivatives influence their reactivity in C–H functionalization?
Electron-withdrawing substituents (e.g., cyano, methoxycarbonyl) at position 4 lower the pKa of the C–H bond at position 7 (calculated via https://pka.allchemy.net ), accelerating carbene insertion. For instance, 4-cyano derivatives react at room temperature (50% yield), while electron-donating groups (e.g., methoxy) require heating (58% yield at 70°C). Substituent effects are quantified in DMSO, where pKa values range from 28–33 for electron-withdrawing and 33–38 for electron-donating groups .
Q. What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrazine derivatives?
Key methods include:
- NMR Spectroscopy : Distinguishes between aldehyde and hydrated forms in DMSO-d6 or CDCl3 .
- X-ray Crystallography : Confirms regioselectivity of insertion (e.g., compound 3g shows unambiguously that functionalization occurs at position 7) .
- Mass Spectrometry : Validates molecular weights of intermediates and final products .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental pKa values and reactivity trends?
Computational pKa prediction (e.g., via allchemy.net ) provides a baseline for identifying acidic protons, but experimental validation is essential. For example, calculated pKa values in DMSO for 4-substituted derivatives show position 7 as the most acidic (pKa ~28–38). However, discrepancies arise during hydrolysis of aminals: electron-rich derivatives (e.g., 3b , 3d ) form intractable mixtures, suggesting competing side reactions not predicted by pKa alone. Researchers should cross-validate computational data with kinetic studies (e.g., reaction rates under varying temperatures) .
Q. What mechanistic insights explain the regioselectivity of carbene insertion in pyrazolo[1,5-a]pyrazines?
Regioselectivity is governed by a two-step process:
- Deprotonation : The most acidic C–H (position 7) forms a substrate anion.
- Ion Pair Formation : The anion pairs with a silylformamidinium cation, leading to carbene insertion. Even when position 3 has a similar calculated pKa (e.g., 2a with pKa 33 at both positions 3 and 7), only position 7 reacts, likely due to steric or electronic stabilization of the transition state .
Q. How do substituents at position 3 affect the stability and biological activity of pyrazolo[1,5-a]pyrazine derivatives?
3-Substituted derivatives (e.g., methyl, bromo, nitro) exhibit enhanced reactivity in carbene insertion due to additional electron-withdrawing effects. For example, 3-nitro derivatives (2g ) react rapidly (30 min at 90°C, 71% yield). These groups also influence biological activity; nitro and bromo substituents are associated with antimicrobial and anticancer properties in related pyrazolo[1,5-a]pyrazines .
Q. What strategies mitigate challenges in isolating aldehydes from hydrolyzed aminals?
Hydrolysis of aminals (e.g., 3a ) typically uses aqueous HCl, but electron-donating substituents (e.g., methoxy in 3b ) promote side reactions. To circumvent this, methanolysis converts unstable aminals into methylimines (e.g., 5b , 5g ), which are more stable and isolable . Alternatively, aldehydes can be stabilized as hydrazone derivatives (e.g., 6a ) for crystallographic analysis .
Methodological Recommendations
- Synthesis Optimization : Use solvent-free conditions for electron-deficient substrates to reduce side products .
- Characterization : Combine NMR (for tautomer identification) and X-ray crystallography (for regioselectivity confirmation) .
- Computational Validation : Cross-check pKa predictions with kinetic assays to account for solvent and substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
